Azepan-4-amine chemical properties and structure
Azepan-4-amine chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Azepan-4-amine. As a key building block in medicinal chemistry and drug discovery, a thorough understanding of this compound is essential for its effective application in the synthesis of novel therapeutic agents.
Chemical Structure and Properties
Azepan-4-amine, a cyclic amine, features a seven-membered azepane ring with an amine substituent at the 4-position. Its chemical structure and fundamental properties are summarized below.
Molecular Structure:
The structure of Azepan-4-amine is characterized by the following IUPAC name and identifiers:
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IUPAC Name: Azepan-4-amine
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CAS Number: 108724-15-8[1]
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Molecular Formula: C₆H₁₄N₂[2]
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Molecular Weight: 114.19 g/mol [2]
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Canonical SMILES: C1CC(N)CCNC1
A two-dimensional representation of the chemical structure is provided in the diagram below.
Physicochemical Properties:
While specific experimental data for Azepan-4-amine is limited, its properties can be estimated based on its structure and data from the parent azepane molecule.
| Property | Value | Source/Comment |
| Molecular Weight | 114.19 g/mol | [2] |
| Molecular Formula | C₆H₁₄N₂ | [2] |
| CAS Number | 108724-15-8 | [1] |
| Appearance | Predicted to be a liquid or low-melting solid | Based on the properties of azepane[3] |
| Boiling Point | Predicted to be higher than azepane (138 °C) due to the additional amine group | Based on azepane data[3] |
| pKa | Estimated to be in the range of 10-11 for the ring amine and slightly lower for the primary amine | Based on pKa values of similar amines[1][4] |
| Solubility | Predicted to be soluble in water and polar organic solvents | General property of small amines |
Synthesis and Experimental Protocols
A common and effective method for the synthesis of Azepan-4-amine is the reductive amination of its precursor, Azepan-4-one. This reaction involves the formation of an imine intermediate from the ketone and an amine source, followed by reduction to the desired amine.
Proposed Synthesis Workflow: Reductive Amination
The diagram below illustrates a typical workflow for the synthesis of Azepan-4-amine from Azepan-4-one using a one-pot reductive amination protocol.
Detailed Experimental Protocol: Reductive Amination of Azepan-4-one
This protocol is a generalized procedure based on standard reductive amination techniques for cyclic ketones.[5][6]
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Reaction Setup: To a solution of Azepan-4-one (1.0 equivalent) in an anhydrous solvent such as methanol or 1,2-dichloroethane (DCE), add a source of ammonia (e.g., ammonium acetate, 2-5 equivalents).
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Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting ketone.
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Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equivalents) portion-wise, maintaining the temperature below 10 °C.
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Reaction Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction for the disappearance of the imine intermediate.
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Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of methanol in DCM containing a small percentage of triethylamine to prevent tailing).
Analytical Characterization
The structure and purity of Azepan-4-amine can be confirmed using a variety of spectroscopic techniques. Below are the expected spectral characteristics based on its structure and general principles of spectroscopic analysis of amines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H NMR | ~2.5-3.0 | m | CH₂ adjacent to ring NH |
| ~1.5-2.0 | m | Other ring CH₂ | |
| ~2.8-3.2 | m | CH bearing the NH₂ group | |
| ~1.0-2.0 (broad) | s | NH and NH₂ protons (exchangeable with D₂O) | |
| ¹³C NMR | ~45-55 | C adjacent to ring NH | |
| ~40-50 | C bearing the NH₂ group | ||
| ~25-35 | Other ring carbons |
Infrared (IR) Spectroscopy
The IR spectrum of Azepan-4-amine is expected to show characteristic absorptions for its primary and secondary amine functional groups.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3250 | Medium, broad | N-H stretching (two bands for primary amine, one for secondary) |
| 2980-2840 | Strong | C-H stretching (aliphatic) |
| 1650-1580 | Medium | N-H bending (primary amine) |
| 1250-1020 | Medium | C-N stretching |
| 910-665 | Broad, strong | N-H wag (primary and secondary amines) |
Mass Spectrometry (MS)
In mass spectrometry, particularly with electrospray ionization (ESI), Azepan-4-amine is expected to show a prominent protonated molecule [M+H]⁺ at m/z 115.12. The fragmentation pattern in MS/MS would likely be dominated by alpha-cleavage, which is the cleavage of the C-C bond adjacent to a nitrogen atom.[9][10]
Analytical Workflow: LC-MS Analysis
The following diagram outlines a typical workflow for the analysis of Azepan-4-amine using Liquid Chromatography-Mass Spectrometry (LC-MS).
Safety and Handling
As with all amine compounds, Azepan-4-amine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.
Applications in Research and Development
Azepan-4-amine is a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The azepane scaffold is present in a number of biologically active compounds. The primary amine handle on Azepan-4-amine allows for a wide range of chemical modifications, making it a versatile starting material for the creation of libraries of compounds for screening and lead optimization.
This guide provides a foundational understanding of Azepan-4-amine. For specific applications, further research and experimental validation are recommended.
References
- 1. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Azepane - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
